4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(21(7-14-28-15-8-21)17-4-2-1-3-5-17)24-11-13-26-12-6-18(25-26)19-16-22-9-10-23-19/h1-6,9-10,12,16H,7-8,11,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYGPDKZBULHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrazine intermediates. These intermediates are then coupled with the oxane carboxamide moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or green chemistry approaches to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The phenyl, pyrazine, and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl, pyrazine, or pyrazole rings .
Scientific Research Applications
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily N-substituted pyrazoline derivatives, as exemplified in the Molecules (2013) study . Below is a systematic comparison based on substituent effects, computational analyses, and pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity :
- The pyrazin-2-yl group in the target compound introduces nitrogen-rich aromaticity, which may enhance binding to ATP pockets in kinases compared to halogenated phenyl groups (e.g., 4-fluorophenyl in compounds) .
- The oxane carboxamide linker provides steric bulk and hydrogen-bonding capacity, contrasting with simpler aldehyde or acetyl substituents in analogs, which exhibit lower metabolic stability .
Computational Insights: Tools like Multiwfn enable comparative analysis of electronic properties. This differs from 4-fluorophenyl analogs, where ESP is localized around the halogen .
Pharmacological Potential: While compounds showed moderate activity in preliminary assays, the target compound’s hybrid structure (pyrazine + oxane) may offer improved pharmacokinetics. For instance, oxane derivatives often exhibit better aqueous solubility than purely aromatic analogs, critical for oral bioavailability.
Biological Activity
4-phenyl-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group, a pyrazinyl moiety, and a carboxamide functional group, which are critical for its biological activity.
The primary mechanism of action for this compound involves its interaction with mycobacterial cytochrome P450 enzymes. By binding to the active sites of these enzymes, it disrupts normal metabolic processes in Mycobacterium tuberculosis, leading to bacterial death. This suggests a potential application in treating tuberculosis infections .
Anti-Tubercular Activity
Research indicates that this compound exhibits significant anti-tubercular properties. The inhibition of cytochrome P450 enzymes is crucial for its efficacy against Mycobacterium tuberculosis, as it interferes with vital metabolic pathways necessary for bacterial survival .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer potential. In vitro studies have demonstrated that derivatives containing pyrazole and pyran structures exhibit inhibitory effects on glioma cell lines. For instance, compounds similar to this compound were shown to inhibit the growth of glioblastoma cells by targeting specific kinases such as AKT2/PKBβ, which are often implicated in oncogenic signaling pathways .
Study on Kinase Inhibition
A notable study screened various compounds against 139 purified kinases and found that certain pyrazole derivatives inhibited AKT2 with low micromolar activity. This inhibition correlated with reduced proliferation in glioma cell lines, suggesting that similar compounds could be developed based on the structure of this compound for targeted cancer therapies .
Cytotoxicity Assessment
In assessing cytotoxicity, compounds derived from this scaffold were tested against both cancerous and non-cancerous cell lines. Results indicated that while they effectively induced cell death in cancer cells, they exhibited significantly lower toxicity towards non-cancerous cells, highlighting their potential therapeutic index .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
